molecular formula C20H23N3O3 B2614670 4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide CAS No. 2418709-75-6

4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide

Cat. No.: B2614670
CAS No.: 2418709-75-6
M. Wt: 353.422
InChI Key: OIJGYOVCTQURLL-UHFFFAOYSA-N
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Description

4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aziridine ring, a cyclopropylmethyl group, and a pyridine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the aziridine ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl halide in the presence of a strong base.

    Attachment of the methoxyphenoxy group: This can be done through a nucleophilic substitution reaction where the aziridine intermediate reacts with a methoxyphenol derivative.

    Formation of the pyridine carboxamide moiety: This final step involves the coupling of the intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring and the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anticancer or antiviral agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylpyridine-2-carboxamide is unique due to its combination of structural features, including the aziridine ring, cyclopropylmethyl group, and pyridine carboxamide moiety. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21-20(24)19-10-18(7-8-22-19)26-17-4-2-3-16(9-17)25-13-15-12-23(15)11-14-5-6-14/h2-4,7-10,14-15H,5-6,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJGYOVCTQURLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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